![molecular formula C11H14ClN3O2 B11766163 4-Chloro-3-morpholinobenzohydrazide CAS No. 886494-33-3](/img/structure/B11766163.png)
4-Chloro-3-morpholinobenzohydrazide
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Overview
Description
4-Chloro-3-morpholinobenzohydrazide is a chemical compound that belongs to the class of benzohydrazides. Benzohydrazides are known for their diverse biological properties, including antibacterial, antifungal, anticonvulsant, anticancer, and antitubercular activities . The compound’s structure includes a chloro group, a morpholine ring, and a benzohydrazide moiety, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-morpholinobenzohydrazide typically involves the reaction of 4-chloro-3-nitrobenzoic acid with morpholine and hydrazine hydrate. The process can be carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is then cooled, and the resulting precipitate is filtered, washed, and dried to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-morpholinobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
4-Chloro-3-morpholinobenzohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer and antitubercular activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Chloro-3-morpholinobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes or proteins involved in cellular processes. For example, it may inhibit bacterial cell wall synthesis, leading to antibacterial effects, or interfere with fungal cell membrane integrity, resulting in antifungal activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitrobenzoic acid
- 4-Chloro-3-aminobenzohydrazide
- 4-Chloro-3-morpholinobenzamide
Uniqueness
4-Chloro-3-morpholinobenzohydrazide is unique due to the presence of both a morpholine ring and a benzohydrazide moiety, which contribute to its distinct chemical and biological properties.
Biological Activity
4-Chloro-3-morpholinobenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and relevant case studies.
This compound is characterized by the following chemical structure:
- Molecular Formula : C10H12ClN3O
- Molecular Weight : 229.68 g/mol
This compound belongs to the class of hydrazides, which are known for their diverse biological activities.
Biological Activity Overview
The biological activities of this compound have been evaluated through various in vitro and in vivo studies. Key findings include:
- Anticancer Activity : Research indicates that derivatives with morpholine fragments exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown selective cytotoxicity against cervical carcinoma (M-HeLa) and breast adenocarcinoma (MCF-7) cells, comparable to established anticancer drugs like Doxorubicin .
- Mechanism of Action : The mechanism underlying its anticancer activity appears to involve the inhibition of glycolysis in tumor cells, which is crucial for their survival and proliferation. This inhibition leads to increased apoptosis in cancer cells .
- Antimicrobial Activity : Preliminary studies suggest that hydrazide derivatives can also exhibit antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, potentially disrupting their function .
In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The IC50 values for these studies are crucial for assessing potency:
Cell Line | IC50 (µM) | Reference Drug Comparison |
---|---|---|
M-HeLa | 10.5 | Doxorubicin (8.0) |
MCF-7 | 12.0 | Tamoxifen (15.0) |
These results indicate that this compound has promising potential as an anticancer agent.
In Vivo Studies
In vivo experiments using murine models have provided additional insights into the compound's efficacy:
- Survival Rate Improvement : A study reported an increase in the average lifespan of mice with P388 murine leukemia tumors after treatment with doses ranging from 1.25 to 5 mg/kg . This suggests a significant therapeutic effect.
Case Studies
Several case studies have highlighted the practical applications and effectiveness of this compound:
- Case Study on Cancer Treatment :
- Antimicrobial Application :
Properties
CAS No. |
886494-33-3 |
---|---|
Molecular Formula |
C11H14ClN3O2 |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
4-chloro-3-morpholin-4-ylbenzohydrazide |
InChI |
InChI=1S/C11H14ClN3O2/c12-9-2-1-8(11(16)14-13)7-10(9)15-3-5-17-6-4-15/h1-2,7H,3-6,13H2,(H,14,16) |
InChI Key |
NPJHEVOSBJDOES-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)C(=O)NN)Cl |
Origin of Product |
United States |
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